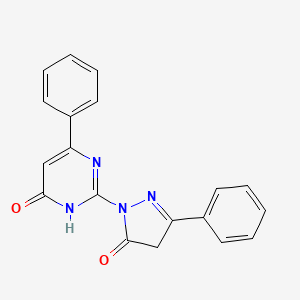
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one
概要
説明
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone. For example, phenylhydrazine can react with acetylacetone under acidic conditions to form 3-phenyl-5-oxo-4H-pyrazole.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the reaction of a β-diketone with urea or thiourea. For instance, the reaction of benzoylacetone with urea in the presence of a base can yield 4-phenyl-6-oxo-1,6-dihydropyrimidine.
Coupling of Pyrazole and Pyrimidine Rings: The final step involves coupling the pyrazole and pyrimidine rings. This can be achieved through a condensation reaction between 3-phenyl-5-oxo-4H-pyrazole and 4-phenyl-6-oxo-1,6-dihydropyrimidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted pyrazole and pyrimidine derivatives.
科学的研究の応用
Chemistry
In chemistry, 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound is studied for its potential biological activities. It has been investigated for its antimicrobial, antifungal, and anticancer properties. Researchers are particularly interested in its ability to inhibit specific enzymes and pathways involved in disease processes.
Medicine
In medicine, this compound is explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In industry, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.
作用機序
The mechanism of action of 2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit enzymes involved in cell proliferation, such as kinases and proteases.
Receptors: It may bind to receptors involved in signal transduction, such as G-protein-coupled receptors.
Pathways: The compound may affect pathways involved in inflammation, apoptosis, and cell cycle regulation.
類似化合物との比較
Similar Compounds
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-methyl-1H-pyrimidin-6-one: Similar structure but with a methyl group instead of a phenyl group.
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-2-one: Similar structure but with a different position of the carbonyl group.
Uniqueness
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one is unique due to its specific combination of pyrazole and pyrimidine rings, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound for research and industrial applications.
特性
IUPAC Name |
2-(5-oxo-3-phenyl-4H-pyrazol-1-yl)-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4O2/c24-17-11-15(13-7-3-1-4-8-13)20-19(21-17)23-18(25)12-16(22-23)14-9-5-2-6-10-14/h1-11H,12H2,(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKZGGOPDYNPGIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=NC(=CC(=O)N2)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ETHYL (5Z)-2-METHYL-5-[(4-{[(4-METHYLPHENYL)CARBAMOYL]METHOXY}PHENYL)METHYLIDENE]-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B3720289.png)
![N-(3-chloro-4-methylphenyl)-2-(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetamide](/img/structure/B3720296.png)
![3-benzyl-2-[2-(5-bromo-2-hydroxyphenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B3720304.png)
![4-{[(4-hydroxy-2-{[1-(4-nitrophenyl)ethylidene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}benzoic acid](/img/structure/B3720308.png)
![N-(4-chlorophenyl)-2-{4-hydroxy-2-[(1,2,2-trimethylpropylidene)hydrazono]-2,5-dihydro-1,3-thiazol-5-yl}acetamide](/img/structure/B3720324.png)
![2-(4-hydroxy-2-{[(5-methyl-2-furyl)methylene]hydrazono}-2,5-dihydro-1,3-thiazol-5-yl)-N-phenylacetamide](/img/structure/B3720330.png)
![N-(2,4-dichlorophenyl)-2-[(2Z)-2-[(E)-(5-methylfuran-2-yl)methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3720337.png)
![5-(4-ethoxybenzylidene)-2-[(2-hydroxyphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B3720341.png)
![N-ethyl-2-[(2Z)-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3720342.png)
![N-(3-acetylphenyl)-2-[(2Z)-2-[(E)-benzylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3720346.png)
![N-(3,4-dichlorophenyl)-2-[(2Z)-4-oxo-2-[(E)-thiophen-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-5-yl]acetamide](/img/structure/B3720352.png)
![2-[(1E)-2-(1H-INDOL-3-YL)ETHENYL]-6-IODO-3-(3-METHYLPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B3720359.png)
![6-(4-methoxyphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B3720382.png)

